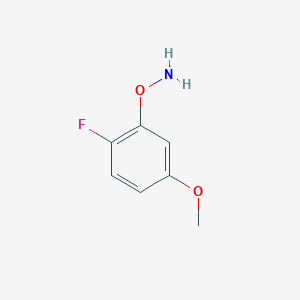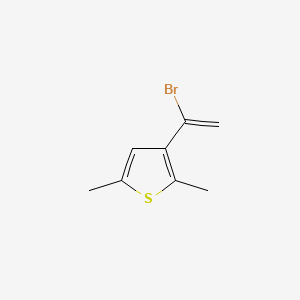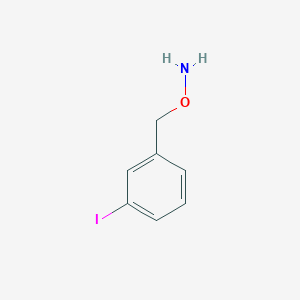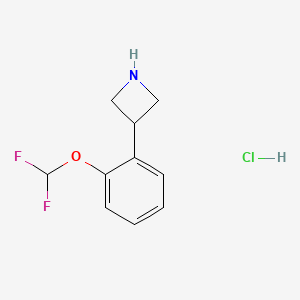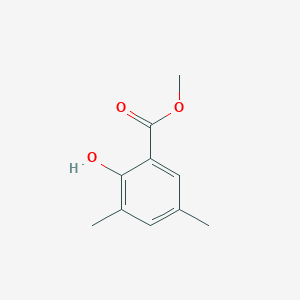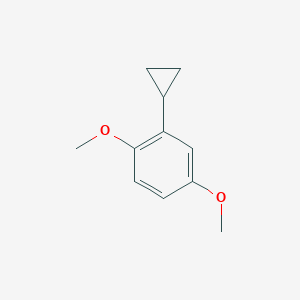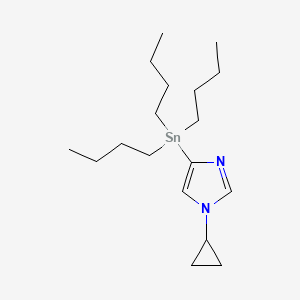
3-Acetyl-4-(trifluoromethyl)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-(trifluoromethyl)indole is a chemical compound characterized by an indole core structure substituted with an acetyl group at the 3-position and a trifluoromethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-(trifluoromethyl)indole typically involves the following steps:
Starting Materials: The synthesis begins with indole or its derivatives as the starting material.
Acetylation: The indole core is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Acetyl-4-(trifluoromethyl)indole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole core to its corresponding oxindole derivatives.
Reduction: Reduction reactions can reduce the acetyl group to an alcohol or other functional groups.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxindole derivatives
Reduction: Alcohols or other reduced derivatives
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group
科学的研究の応用
3-Acetyl-4-(trifluoromethyl)indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 3-Acetyl-4-(trifluoromethyl)indole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
類似化合物との比較
3-Acetyl-4-(trifluoromethyl)indole is unique due to its specific substitution pattern on the indole core. Similar compounds include:
3-Acetyl-4-(trifluoromethyl)biphenyl: This compound has a biphenyl core with similar substitution patterns.
N-(4-((4-benzoyl-1-pyridiniumyl)acetyl)phenyl)-N'-(3-(trifluoromethyl)phenyl)urea bromide: This compound contains a pyridinium group and a trifluoromethyl group.
These compounds share structural similarities but differ in their core structures and functional groups, leading to different chemical and biological properties.
特性
分子式 |
C11H8F3NO |
|---|---|
分子量 |
227.18 g/mol |
IUPAC名 |
1-[4-(trifluoromethyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C11H8F3NO/c1-6(16)7-5-15-9-4-2-3-8(10(7)9)11(12,13)14/h2-5,15H,1H3 |
InChIキー |
CGHYWLDWRNKEMR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC2=CC=CC(=C21)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


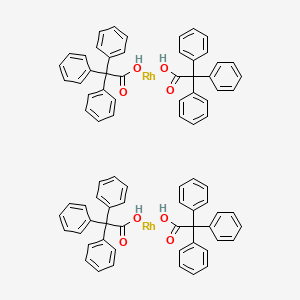
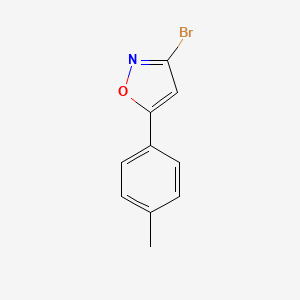
![4-Bromo-5-chloro-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B15336650.png)
![3-Amino-5-[4-(tert-butyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336655.png)
